molecular formula C12H14ClN3O2S B2724144 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea CAS No. 1286696-83-0

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea

Cat. No.: B2724144
CAS No.: 1286696-83-0
M. Wt: 299.77
InChI Key: HPKIHBPUYKSCFE-UHFFFAOYSA-N
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Description

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea is a urea derivative featuring a benzothiazole core substituted with chlorine at the 7-position and methoxy at the 4-position. Urea derivatives are widely studied for pesticidal and pharmaceutical applications due to their hydrogen-bonding capacity and metabolic stability. This compound’s chlorine atom likely increases lipophilicity and target-binding affinity, while the methoxy group may modulate electronic effects and solubility .

Properties

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-6(2)14-11(17)16-12-15-9-8(18-3)5-4-7(13)10(9)19-12/h4-6H,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKIHBPUYKSCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea typically involves the following steps:

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Bentaluron (1-(1,3-Benzothiazol-2-yl)-3-isopropylurea)

  • Structural Differences : Bentaluron lacks the 7-chloro and 4-methoxy substituents on the benzothiazole ring.
  • Biological Activity: Bentaluron is registered as a pesticide, but its unsubstituted benzothiazole ring may result in lower efficacy against resistant fungal strains .

Thiazole Derivatives with Halogenated Aryl Groups ()

  • Structural Features : Compounds such as 4 (4-(4-chlorophenyl)-thiazole) and 5 (4-(4-fluorophenyl)-thiazole) in feature fluorophenyl or chlorophenyl substituents on a thiazole core.
  • Comparison: Unlike the target compound, these derivatives incorporate triazole and pyrazole moieties, which introduce conformational rigidity.

Tetrahydrobenzo[b]thiophene-Based Ureas ()

  • Structural Features: Compounds like 7a–7d (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-3-benzoyl urea) possess a saturated thiophene ring with cyano or ester substituents.

Thiazol-Isoxazol Fungicides ()

  • Structural Features : Patent derivatives like 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one incorporate isoxazole and piperidine moieties.
  • Comparison: The ethanone and piperidine groups in these compounds suggest a different mode of action (e.g., enzymatic inhibition via ketone coordination) compared to the urea group’s hydrogen-bonding capability. Biological Activity: These compounds are optimized for crop protection, highlighting the trade-off between urea-based systemic activity and isoxazol-thiazol contact fungicidal properties .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Application Reference
1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea Benzothiazole-urea 7-Cl, 4-OCH₃ Pesticidal (hypothetical)
Bentaluron Benzothiazole-urea None Pesticide
Thiazole derivatives (4, 5) Thiazole-triazole 4-Cl/4-F, fluorophenyl Structural studies
Tetrahydrobenzo[b]thiophene ureas (7a–7d) Tetrahydrothiophene-urea 3-CN, ester groups Synthetic intermediates
Thiazol-isoxazol derivatives Thiazole-isoxazol Piperidine, ethanone Fungicides

Research Findings

  • Substituent Effects : The 7-chloro and 4-methoxy groups in the target compound likely enhance bioactivity compared to bentaluron by improving target binding (via chlorine’s electronegativity) and metabolic stability (via methoxy’s steric protection) .
  • Conformational Flexibility: ’s thiazole derivatives demonstrate that non-planar substituents reduce stacking interactions, underscoring the advantage of the target compound’s planar benzothiazole-urea system .
  • Functional Group Trade-offs : Urea derivatives (e.g., target compound, bentaluron) prioritize hydrogen-bonding interactions, whereas isoxazol-thiazol fungicides () rely on ketone and heterocyclic motifs for enzyme inhibition .

Biological Activity

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-isopropylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1215370-10-7

The structure features a chloro-substituted benzo[d]thiazole moiety linked to an isopropylurea group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 7-chloro-4-methoxybenzo[d]thiazole with an isopropyl isocyanate. The general synthetic route can be summarized as follows:

  • Preparation of Isocyanate : Isopropyl alcohol is converted into isocyanate using phosgene or other suitable reagents.
  • Coupling Reaction : The isocyanate reacts with 7-chloro-4-methoxybenzo[d]thiazole under controlled conditions to form the urea derivative.
  • Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Research indicates that derivatives of benzo[d]thiazole can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a role in steroid metabolism and could be linked to conditions like diabetes and cancer .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds similar to this compound:

  • Antidiabetic Activity : A study reported that benzothiazole derivatives showed significant inhibitory activity against enzymes related to Type II diabetes, indicating potential use in managing blood sugar levels .
  • Anticancer Potential : Compounds with similar structural features have been evaluated for anticancer activity, showing promise in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Studies : A comparative study on various benzo[d]thiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, positioning them as candidates for antibiotic development .

Data Table of Related Compounds

Compound NameStructural FeaturesNotable Activities
Compound APiperazine + NitroAntimicrobial
Compound BBenzo[d]thiazole + AlkaneAnticancer
Compound CNitro + HeterocyclicAnti-inflammatory

This table illustrates how similar compounds share structural features with this compound and their respective biological activities.

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